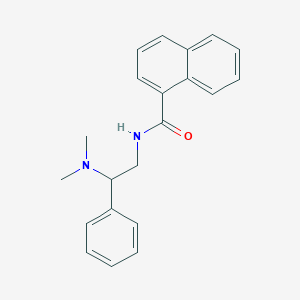

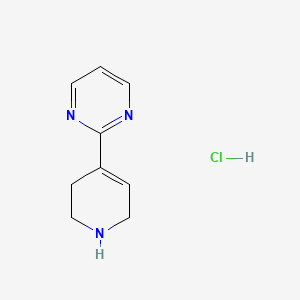

![molecular formula C12H9F2NO2S B2955938 N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide CAS No. 303033-76-3](/img/structure/B2955938.png)

N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C12H9F2NO2S . Its average mass is 269.267 Da and its monoisotopic mass is 269.032196 Da .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives, which includes our target compound, involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthetic strategy proposed includes the use of various functionalized thiocarbamoyl compounds .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Thiophene derivatives, including thiophene-2-carboxamide compounds, have been synthesized and structurally characterized through various methods. For instance, the synthesis and X-ray structure analysis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide have been explored, revealing insights into the compound's molecular structure and chemical activity parameters (Cakmak et al., 2022). Such studies are foundational in understanding the physicochemical properties of these compounds and their potential applications in various fields.

Antimicrobial and Anticancer Activities

Research has demonstrated the antimicrobial and anticancer potentials of thiophene-2-carboxamide derivatives. A study on the synthesis and anticancer activity of thiophene-2-carboxamide derivatives highlighted their potent inhibitory activity against various cancer cell lines (Gulipalli et al., 2019). Additionally, the antimicrobial properties of these compounds have been investigated, showing potential antibacterial and antifungal activities (Sowmya et al., 2018).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between thiophene-2-carboxamide derivatives and biological targets. This approach helps in the design and discovery of new therapeutic agents by revealing key interactions at the molecular level (Cakmak et al., 2022).

Mecanismo De Acción

Target of Action

The compound N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide is a promising inhibitor of human soluble epoxide hydrolase . Soluble epoxide hydrolase (sEH) is an enzyme that plays a crucial role in the metabolism of endogenous chemical mediators involved in inflammation and blood pressure regulation.

Mode of Action

This disruption can lead to changes in inflammation and blood pressure regulation .

Biochemical Pathways

The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes, including inflammation and blood pressure regulation. By inhibiting sEH, the compound may increase the levels of EETs, leading to anti-inflammatory and antihypertensive effects .

Result of Action

The inhibition of sEH by this compound can lead to increased levels of EETs. This increase can result in anti-inflammatory and antihypertensive effects, potentially providing therapeutic benefits for conditions such as hypertension and certain inflammatory diseases .

Propiedades

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2S/c13-12(14)17-9-5-3-8(4-6-9)15-11(16)10-2-1-7-18-10/h1-7,12H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGXBKAKYZRVDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2955855.png)

![1-(4-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2955858.png)

![2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2955861.png)

![2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2955865.png)

![Cyclohexyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2955870.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2955873.png)

![N-cyclopropyl-1-[6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2955875.png)

![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2955877.png)